molecular formula C10H9NO3S B2430428 Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate CAS No. 1807537-62-7

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate

Cat. No.: B2430428
CAS No.: 1807537-62-7
M. Wt: 223.25
InChI Key: BXGQNSVANNMRHS-UHFFFAOYSA-N
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Description

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate (CAS: 1807537-62-7) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 10 H 9 NO 3 S and a molecular weight of 223.25 g/mol [ 1 ]. Its structure incorporates both oxazole and thiophene rings, which are privileged scaffolds known to contribute to diverse biological activities. The ester functional group makes it a versatile synthetic intermediate, readily amenable to further transformations, such as hydrolysis to carboxylic acids or conversion to amides [ 3 ]. Researchers utilize this compound primarily as a precursor in the synthesis of more complex molecules. A closely related analog, Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate (CAS 90924-54-2), has been documented as a synthetic intermediate for stem cell differentiating agents, highlighting the potential research value of this class of compounds in biological applications [ 9 ]. Physicochemical data for these analogs suggest a solid compound at room temperature, with a recommended storage temperature in a cool, dark place [ 9 ]. Please handle with appropriate care; safety data for a related structure indicates it may cause serious eye irritation, and precautionary measures for handling should be taken [ 4 ]. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for use in humans or animals.

Properties

IUPAC Name

ethyl 5-thiophen-2-yl-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)9-11-6-7(14-9)8-4-3-5-15-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGQNSVANNMRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate typically involves the condensation of thiophene derivatives with oxazole precursors. One common method is the cyclization of a thiophene-2-carboxylic acid derivative with an appropriate oxazole precursor under acidic or basic conditions. The reaction often requires a dehydrating agent to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.

Scientific Research Applications

Structural Overview

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate features both an oxazole ring and a thiophene ring, which contribute to its chemical reactivity and biological activity. The presence of these heterocycles makes it a subject of interest in the development of new pharmaceuticals and materials.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • This compound has been investigated for its potential antimicrobial properties. Studies have shown that compounds containing thiophene and oxazole moieties exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .
  • Anticancer Properties :
    • Research indicates that derivatives of thiophene and oxazole can induce apoptosis in cancer cells. This compound may serve as a scaffold for developing new anticancer agents targeting specific pathways involved in tumor growth .
  • Anti-inflammatory Effects :
    • The compound's structural features may interact with inflammatory pathways, providing a basis for exploring its use in treating inflammatory diseases .

Materials Science Applications

  • Organic Semiconductors :
    • The unique electronic properties of this compound make it suitable for use in organic semiconductors. Its ability to facilitate charge transport can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices .
  • Conductive Polymers :
    • The compound can be utilized as a building block for synthesizing conductive polymers, which are essential in various electronic applications, including sensors and flexible electronics .

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    • This compound serves as a versatile intermediate in organic synthesis, allowing chemists to create more complex heterocyclic compounds with potential biological activities .
  • Synthetic Methodologies :
    • Various synthetic routes have been developed to produce this compound efficiently, including cyclization reactions involving thiophene derivatives and oxazole formation under specific conditions .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesInvestigated various derivatives of thiophene and oxazoleDemonstrated significant antibacterial activity against multiple strains, supporting the potential use of this compound in drug development .
Research on Anticancer ActivityEvaluated the cytotoxic effects of related compounds on cancer cell linesFound that compounds with similar structures induced apoptosis, indicating potential for this compound as an anticancer agent .
Development of Organic SemiconductorsExplored electronic properties of thiophene-based compoundsHighlighted the applicability of this compound in creating efficient organic semiconductors for electronic devices .

Mechanism of Action

The mechanism of action of ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
  • Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
  • Ethyl 5-(4-methylthio)phenylisoxazole-3-carboxylate

Uniqueness

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical and biological properties

Biological Activity

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate is a compound of interest due to its potential biological activities. This article explores various aspects of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological actions.

Chemical Structure and Properties

This compound features an oxazole ring substituted with a thiophene moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against several cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • Human cervical cancer (HeLa)
    • Colon adenocarcinoma (CaCo-2)
    • Breast cancer (MCF-7)
    • Lung adenocarcinoma (A549)
  • IC50 Values :
    • The compound exhibited varying degrees of cytotoxicity, with IC50 values ranging from approximately 10 μM to 20 μM across different cell lines, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • This compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various pathogens.

Antibacterial and Antifungal Activity

  • Tested Organisms :
    • Bacteria : Staphylococcus aureus, Escherichia coli
    • Fungi : Candida albicans
  • Minimum Inhibitory Concentrations (MIC) :
    • The compound exhibited MIC values of 15 μg/mL against Staphylococcus aureus and 25 μg/mL against Escherichia coli, suggesting significant antibacterial activity .
  • Mechanism :
    • The antimicrobial action is attributed to the disruption of cell membrane integrity and inhibition of nucleic acid synthesis in microbial cells .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties.

  • In Vivo Studies :
    • In animal models, the compound reduced paw edema significantly, comparable to standard anti-inflammatory drugs such as ibuprofen .
  • Biological Assays :
    • It inhibited nitric oxide production in macrophages, indicating a potential mechanism for its anti-inflammatory effects .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesMechanism of Action
AnticancerHeLa, CaCo-2, MCF-710–20 μMInduction of apoptosis via caspase activation
AntibacterialS. aureus, E. coli15 μg/mL (S. aureus), 25 μg/mL (E. coli)Disruption of membrane integrity
AntifungalC. albicansNot specifiedInhibition of nucleic acid synthesis
Anti-inflammatoryAnimal modelsNot specifiedInhibition of NO production in macrophages

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of this compound:

  • Study on Anticancer Effects : A recent publication detailed the synthesis and testing of this compound against multiple cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy .
  • Exploration of Antimicrobial Properties : Another study focused on the antimicrobial efficacy, reporting significant activity against both bacterial and fungal strains .
  • Anti-inflammatory Evaluation : Research involving animal models highlighted its effectiveness in reducing inflammation, suggesting a dual role as both an anticancer and anti-inflammatory agent .

Q & A

Q. 1.1. What are the standard synthetic routes for Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step protocol involving:

Oxazole ring formation : A ketone (e.g., 1-(2-ethoxyphenyl)ethan-1-one) reacts with ethyl 2-isocyanoacetate in DMSO with iodine as a catalyst at 130°C. This step yields the oxazole ester derivative (18% yield in one reported procedure) .

Ester hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH/MeOH/H2O, achieving ~64% yield .

Amide coupling (if applicable): The carboxylic acid can be coupled with amines (e.g., (E)-3-(methylsulfonyl)prop-2-en-1-amine) via EDCI/HOBt activation, though yields here may drop to 9% due to steric hindrance .

Q. Optimization strategies :

  • Temperature control : Elevated temperatures (130°C) are critical for cyclization but must avoid decomposition.
  • Purification : Use combiflash chromatography with EtOAc/hexane gradients (10–15% EtOAc) to isolate intermediates .
  • Catalyst stoichiometry : Adjust iodine equivalents (2.0 eq. in ) to balance reactivity and side reactions.

Q. 1.2. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Methodological Answer: Key characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for thiophene protons (δ 7.43–7.88 ppm), oxazole protons (δ 6.80–7.68 ppm), and ester ethoxy groups (δ 1.49 ppm, triplet) .
    • ¹³C NMR : Carboxylic acid carbonyl (δ ~155 ppm), oxazole carbons (δ ~126–153 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 262.2 [M+H]⁺ for the ester intermediate) .
  • HPLC : Purity validation (>98% at 254 nm) ensures suitability for biological assays .

Advanced Research Questions

Q. 2.1. How can X-ray crystallography resolve discrepancies in reported structural data for this compound?

Methodological Answer:

  • Data collection : Use high-resolution synchrotron sources for small-molecule crystals.
  • Refinement tools : SHELXL (from the SHELX suite) is preferred for small-molecule refinement due to robust handling of twinning and disorder .
  • Validation metrics : Check R-factors (<5%), electron density maps (residual peaks <0.5 eÅ⁻³), and CCDC deposition (e.g., Mercury CSD 2.0 for void analysis) .

Q. Example workflow :

Grow single crystals via vapor diffusion (e.g., EtOAc/hexane).

Solve structure using SHELXD for phase determination .

Validate with PLATON (ADDSYM) to detect missed symmetry .

Q. 2.2. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Control experiments : Compare activity of the parent compound vs. hydrolyzed derivatives (e.g., free carboxylic acid) to rule out prodrug effects .
  • Assay standardization :
    • Use consistent cell lines (e.g., HEK293 for Chikungunya virus protease inhibition studies, as in ).
    • Normalize IC50 values against reference inhibitors.
  • SAR analysis : Modify substituents (e.g., thiophene vs. phenyl groups) and correlate with activity trends using docking studies (AutoDock Vina) .

Q. 2.3. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • DFT calculations : Use Gaussian09 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic substitution (e.g., oxazole C5 vs. thiophene C2 positions) .
  • Retrosynthetic analysis : Employ Synthia or Reaxys to identify feasible routes (e.g., Suzuki coupling for thiophene introduction) .
  • Reaction kinetics : Simulate activation energies for ester hydrolysis using Arrhenius plots derived from DSC data.

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